molecular formula C14H14O3 B3290886 3-(3,5-Dimethoxyphenyl)phenol CAS No. 868666-20-0

3-(3,5-Dimethoxyphenyl)phenol

Cat. No. B3290886
CAS RN: 868666-20-0
M. Wt: 230.26 g/mol
InChI Key: XXOINLOWOCJSGZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)phenol, also known as Phloroglucinol dimethyl ether, is an organic compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 . This compound belongs to the class of phenols, which are aromatic compounds with a hydroxyl group attached directly to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methoxy groups (OCH3) and one hydroxyl group (OH) attached to it . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 172-175 °C/17 mmHg and a melting point of 40-43 °C . It is moderately soluble in water, with about 8 g of phenol dissolving in 100 g of water .

Scientific Research Applications

Biochemical Applications

Phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. Studies have highlighted their roles in preventing chronic diseases, including cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases due to these properties (Shahidi & Yeo, 2018). These compounds are also involved in signaling pathways that modulate inflammatory responses and cellular metabolism, indicating their potential in new drug discovery (Costa et al., 2012).

Environmental Applications

Phenolic compounds' biodegradation has been a subject of study, particularly in the context of environmental pollution. Basidiomycota fungi and their phenol oxidases have shown potential in degrading phenolic pollutants, suggesting an application for 3-(3,5-Dimethoxyphenyl)phenol in bioremediation efforts (Martínková et al., 2016).

Materials Science

The study of phenolic chemistries has led to the development of advanced materials for applications in energy, catalysis, and biomedicine. Strategic advances in controlling the spatiotemporal aspects of phenolic chemistries have been crucial in engineering materials with predictable structures and properties (Jia et al., 2021).

Pharmacology and Nutraceuticals

In the realm of pharmacology and nutraceuticals, phenolic compounds have been studied for their anti-diabetic effects, among other health benefits. The encapsulation of these compounds into nanoparticles has been investigated to improve their bioavailability and efficacy in treating diabetes (Rambaran, 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3,5-dimethoxyphenol are related to its antioxidant properties. It mainly acts as a free radical scavenger and a metal chelator . These actions help mitigate oxidative stress and maintain cellular health .

Mode of Action

Pharmacokinetics

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOINLOWOCJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683547
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868666-20-0
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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